1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid
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Overview
Description
1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
The synthesis of 1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylpyrrole and 2-methylpropan-2-yl chloroformate.
Reaction Conditions: The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve efficient and cost-effective production.
Chemical Reactions Analysis
1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid can be compared with other similar pyrrole derivatives, such as:
1-Methylpyrrole-3-carboxylic acid: A simpler derivative with similar structural features but lacking the 2-methylpropan-2-yl oxycarbonylamino group.
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid: Another derivative with a similar functional group but different substitution pattern on the pyrrole ring.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-8-5-7(9(14)15)6-13(8)4/h5-6H,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCJFSAEPIZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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